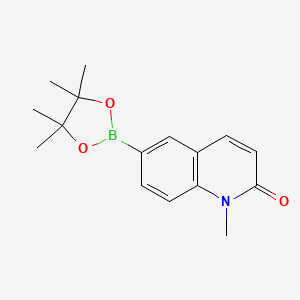

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

Description

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one is a complex organic compound that features a quinolinone core structure with a boronate ester group

Properties

CAS No. |

1219131-68-6 |

|---|---|

Molecular Formula |

C16H20BNO3 |

Molecular Weight |

285.1 g/mol |

IUPAC Name |

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one |

InChI |

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-9-14(19)18(13)5/h6-10H,1-5H3 |

InChI Key |

YFVDQUJLWUMLNG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C=C3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylquinolin-2-one and bis(pinacolato)diboron.

Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. A palladium catalyst, such as Pd(dppf)Cl2, is often used to facilitate the borylation reaction.

Procedure: The starting materials are combined in a suitable solvent, such as tetrahydrofuran (THF), and heated to reflux. The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as column chromatography.

Chemical Reactions Analysis

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

Reduction: The quinolinone core can be reduced to form the corresponding dihydroquinoline derivative.

Common reagents and conditions used in these reactions include:

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Scientific Research Applications

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one has several scientific research applications:

Organic Synthesis: It serves as a versatile building block for the synthesis of various complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of kinase inhibitors and other bioactive molecules.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Catalysis: The boronate ester group can act as a ligand in catalytic processes, enhancing the efficiency and selectivity of certain reactions.

Mechanism of Action

The mechanism of action of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one is primarily related to its ability to undergo various chemical transformations. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the quinolinone core can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: This compound features an indole core instead of a quinolinone core, which may result in different chemical reactivity and biological activity.

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: The indazole core provides a different electronic environment, potentially leading to variations in its chemical and biological properties.

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole: The benzotriazole core introduces additional nitrogen atoms, which can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one lies in its combination of a quinolinone core with a boronate ester group, providing a versatile platform for various chemical and biological applications.

Biological Activity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one typically involves the reaction of quinolinone derivatives with boron-containing reagents. The incorporation of the dioxaborolane moiety enhances its chemical properties and biological activity.

Anticancer Properties

Several studies have investigated the anticancer effects of quinolinone derivatives. The compound has shown promising results against various cancer cell lines.

Case Study: MCF-7 Cells

A significant study focused on the cytotoxic effects of quinolinone derivatives on MCF-7 breast cancer cells. The compound exhibited a notable inhibition of cell viability with an IC50 value comparable to established chemotherapeutics like Doxorubicin (Dox). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one | 3.02 | Apoptosis induction |

| Doxorubicin | 2.29 | DNA intercalation |

The mechanisms by which 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one exerts its biological effects include:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

- Cell Cycle Arrest : Flow cytometric analyses revealed that treated cells exhibited increased populations in the G2/M phase, indicating a halt in cell division.

- Targeting Multidrug Resistance : Some derivatives have been shown to overcome resistance mechanisms in cancer cells by modulating drug efflux pumps.

Research Findings

Recent research highlights the significance of structural modifications in enhancing the biological activity of quinolinone derivatives. The presence of boron in the structure has been associated with improved pharmacokinetic properties and increased potency against cancer cells.

Comparative Studies

Comparative studies have evaluated various quinolinone derivatives against a panel of cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 | 3.02 | Strong apoptosis inducer |

| Compound B | HCT116 | 5.67 | Moderate activity |

| Compound C | A549 | 8.45 | Less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.